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Abstract

This document provides a comprehensive technical overview of Gal-ARV-771, a novel
Proteolysis-Targeting Chimera (PROTAC) prodrug. Gal-ARV-771 is specifically designed for
the selective elimination of senescent cancer cells. It is a galacto-modified derivative of ARV-
771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins. This guide details
the chemical structure, synthesis, mechanism of action, and key experimental data associated
with Gal-ARV-771 and its active counterpart, ARV-771. Detailed experimental protocols and
visualizations of its mechanism and workflows are provided to support further research and
development.

Chemical Structure

Gal-ARV-771 is a prodrug form of the BET degrader ARV-771.[1] The core structure of ARV-
771 consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3
ubiquitin ligase, a linker, and a moiety that binds to BET family proteins (BRD2, BRD3, and
BRD4).[2][3] In Gal-ARV-771, a galactose moiety is attached, which masks the activity of the
molecule until it is cleaved within specific target cells.[4][5]

The parent compound, ARV-771, is a potent, small-molecule, pan-BET degrader.[6] Its
diastereomer, ARV-766, which has an opposite configuration at the hydroxyproline and cannot
bind to VHL, serves as an inactive control in experiments.[7]
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Molecular Properties:

Compound Molecular Formula Molecular Weight ( g/mol )
Gal-ARV-771 C71H84CIN9O19S> 1467.06
ARV-771 Ca9He0CIN9O7S2 986.65

Data sourced from[1][3].

Synthesis of Gal-ARV-771

The synthesis of Gal-ARV-771 is achieved by chemically modifying its parent compound, ARV-
771. The overall strategy involves the synthesis of ARV-771 followed by the attachment of a
galactose-containing promoiety.

Synthesis of ARV-771

The synthesis of ARV-771 involves the conjugation of the BET-binding ligand with the VHL E3
ligase-binding ligand via a specific linker.[8] A representative synthesis procedure for a key
intermediate is outlined below, based on published methods.[8]

Preparation of (S)-tert-butyl-1-(4-bromophenyl)-ethyl carbamate (Intermediate Compound 2):

e To a mixture of (S)-1-(4-bromophenyl)ethanamine (19.9 mmol) and sodium bicarbonate
(NaHCOs, 14.8 mmol) in a 10 mL water and 10 mL ethyl acetate solution, add Di-tert-butyl
dicarbonate ((Boc)20, 23.8 mmol).

 Stir the reaction mixture vigorously for a specified period until the reaction is complete, as
monitored by an appropriate chromatographic technique.

e Upon completion, perform an aqueous workup to isolate the crude product.
 Purify the crude product using column chromatography to yield the desired intermediate.

This intermediate is then used in subsequent steps, involving linker attachment and
conjugation to the VHL ligand, to produce the final ARV-771 molecule.[8]
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Synthesis of Gal-ARV-771

Gal-ARV-771 is prepared from ARV-771. The design strategy involves modifying ARV-771 to
create a prodrug that is selectively activated in senescent cells, which exhibit high senescence-
associated 3-galactosidase (SA-B-gal) activity.[4] This involves attaching a galactose-based
promoiety to the ARV-771 structure, rendering it temporarily inactive.

Mechanism of Action

Gal-ARV-771 is designed as a targeted senolytic agent.[4] Its mechanism involves selective
activation within senescent cells followed by the PROTAC-mediated degradation of BET
proteins.

o Cellular Uptake and Activation: Gal-ARV-771, as a prodrug, can permeate cells.[4] In
senescent cells, which have elevated levels of SA-3-gal and esterases, the galactose moiety
is cleaved.[4] This enzymatic action releases the active ARV-771 molecule.[4][5]

« PROTAC-Mediated Degradation: Once released, ARV-771 functions as a PROTAC. It
simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the VHL E3 ubiquitin
ligase, forming a ternary complex.[9]

 Ubiquitination and Proteolysis: The formation of this complex brings the BET protein into
close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the BET
protein.[10]

o Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and
degraded by the 26S proteasome.[10]

o Apoptosis: The degradation of BET proteins, which are critical regulators of oncogenes like
c-MYC, disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis
in the target cancer cells.[11][12]
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Caption: Mechanism of action of Gal-ARV-771 in senescent cells.
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Quantitative Biological Data
In Vitro Potency and Selectivity

Gal-ARV-771 shows selective toxicity towards senescent cells, while the active form, ARV-771,
is a highly potent degrader of BET proteins with strong binding affinities.

Table 1: Cell Viability and Protein Degradation

Compound Assay Cell Line Value Reference

Normal A549 (n-

Gal-ARV-771 ICso (Viabili 3.29 uM 4

( ty) A549) H [4]

o Senescent A549
Gal-ARV-771 ICso (Viability) 640 nM [4]
(s-A549)

ARV-771 DCso (BRD2/3/4) 22Rvl <5nM [2][7]1[10]
ARV-771 DCso (General) - <1nM [3]
ARV-771 ICs0 (c-MYC) 22Rv1 <1nM [71[10]

Table 2: Binding Affinity (Kd) of ARV-771 for BET Bromodomains

Target Domain Kd (nM) Reference
BRD2(1) 34 [6][13]
BRD2(2) 4.7 [6][13]
BRD3(1) 8.3 [6][13]
BRD3(2) 7.6 [6][13]
BRD4(1) 9.6 [6][13]
BRD4(2) 7.6 [6][13]

In Vivo Efficacy
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ARV-771 has demonstrated significant anti-tumor activity in preclinical xenograft models of
castration-resistant prostate cancer (CRPC).

Table 3: In Vivo Anti-Tumor Activity of ARV-771

Animal Model Dosing Regimen Outcome Reference

22Rv1 Mouse

30 mg/kg/day, s.c. Tumor regression [2]

Xenograft

37% BRD4

downregulation, 76%
22Rv1 Mouse 10 mg/kg/day, s.c. for

c-MYC [14]
Xenograft 3 days o

downregulation in

tumor
VCaP Mouse Intermittent dosing 60% tumor growth [12]
Xenograft (Q3D) inhibition

Experimental Protocols
Western Blot for BRD Protein Degradation

This protocol is used to quantify the degradation of BET proteins following treatment with ARV-
771.

o Cell Culture and Treatment: Culture cells (e.g., 22Rv1) to 70-80% confluency. Treat cells with
various concentrations of ARV-771 or vehicle control for a specified time (e.g., 8-16 hours).

[7]

o Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA
Protein Assay Kit.[11]

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pug) on an SDS-
PAGE gel and transfer the proteins to a PVDF membrane.
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« Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading
control (e.g., B-actin or GAPDH) overnight at 4°C.

o Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL)
substrate.[12]

Cell Viability Assay

This assay measures the effect of Gal-ARV-771 on cell proliferation.

o Cell Seeding: Seed cells (e.g., normal and senescent A549) in 96-well plates at a density of
5,000 cells/well.[6]

o Compound Treatment: The next day, treat the cells with a serial dilution of Gal-ARV-771 or
ARV-771 for 72 hours.[4]

 Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well
according to the manufacturer's instructions.

o Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the
data to vehicle-treated controls and calculate ICso values using non-linear regression
analysis.

Quantitative Proteomics Analysis Workflow

This protocol provides a global view of protein expression changes induced by Gal-ARV-771.
[11]

o Sample Preparation: Treat cells (e.g., HepG2) with 50 nM Gal-ARV-771 or vehicle for 24
hours in biological triplicate.[4][11]

o Protein Extraction and Digestion: Extract total protein and quantify using a BCA assay. Take
150 pg of protein, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.

e TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed
quantification.
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e LC-MS/MS Analysis: Combine the labeled peptides and analyze them using high-
performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

o Data Analysis: Process the raw mass spectrometry data using a proteomics software suite
(e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to
identify significantly up- or down-regulated proteins.[11]
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Quantitative Proteomics Workflow
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(e.g., TMT)
G. LC-MS/MS Analysis]

6. Data Processing
(Protein Identification)

7. Statistical Analysis
(Identify Differentially
Expressed Proteins)
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Caption: Workflow for quantitative proteomics analysis.
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Conclusion

Gal-ARV-771 represents an innovative and promising strategy for targeting senescent cancer
cells. By leveraging the increased SA-3-gal activity in these cells, it achieves selective
activation of the potent BET degrader ARV-771, leading to targeted cell death. Its high potency
and selectivity, demonstrated in preclinical models, underscore its potential as a therapeutic
agent. The data and protocols presented in this guide provide a solid foundation for
researchers and drug developers to further explore and harness the capabilities of this novel
senolytic PROTAC prodrug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. file.medchemexpress.com [file.medchemexpress.com]
e 2. cdn.caymanchem.com [cdn.caymanchem.com]
e 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

e 4. Selective Elimination of Senescent Cancer Cells by Galacto-Modified PROTACs - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. medchemexpress.com [medchemexpress.com]
e 6. selleckchem.com [selleckchem.com]

o 7.researchgate.net [researchgate.net]

e 8. pnas.org [pnas.org]

e 9. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[quidetopharmacology.org]

e 10. mdpi.com [mdpi.com]

e 11. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress
Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nim.nih.gov]

o 12. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate
cancer - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15582329?utm_src=pdf-body
https://www.benchchem.com/product/b15582329?utm_src=pdf-custom-synthesis
https://file.medchemexpress.com/batch_PDF/HY-158331/Gal-ARV-771-DataSheet-MedChemExpress.pdf
https://cdn.caymanchem.com/cdn/insert/21299.pdf
https://www.tocris.com/products/arv-771_7256
https://pmc.ncbi.nlm.nih.gov/articles/PMC11227109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11227109/
https://www.medchemexpress.com/gal-arv-771.html?locale=ko-KR
https://www.selleckchem.com/products/arv-771.html
https://www.researchgate.net/figure/ARV-771-is-a-potent-pan-BET-degrader-A-Chemical-structures-of-ARV-771-and-the-inactive_fig1_303832747
https://www.pnas.org/doi/10.1073/pnas.1521738113
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10564
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10564
https://www.mdpi.com/1420-3049/28/9/3698
https://pmc.ncbi.nlm.nih.gov/articles/PMC9114478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9114478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4932933/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

¢ 13. medchemexpress.com [medchemexpress.com]
e 14. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Technical Guide to Gal-ARV-771: A Senolytic
PROTAC Prodrug]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582329#chemical-structure-and-synthesis-of-gal-
arv-771]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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